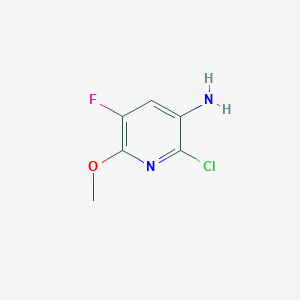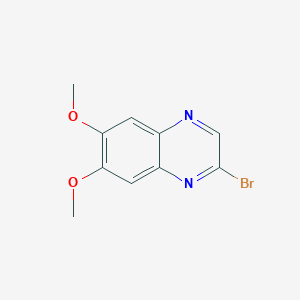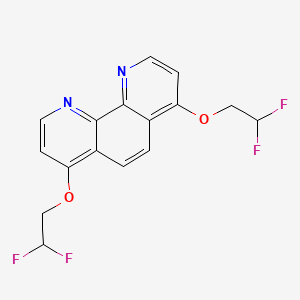
2-Chloro-5-fluoro-6-methoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-6-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6ClFN2O and a molecular weight of 176.58 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methoxypyridin-3-amine typically involves the substitution reactions on a pyridine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of specific reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) for the diazotization step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-6-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-6-methoxypyridin-3-amine has several applications in scientific research:
Mecanismo De Acción
as a pyridine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methoxypyridin-3-amine
- 5-Chloro-6-methoxypyridin-3-amine
- 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Uniqueness
2-Chloro-5-fluoro-6-methoxypyridin-3-amine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H6ClFN2O |
|---|---|
Peso molecular |
176.57 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6ClFN2O/c1-11-6-3(8)2-4(9)5(7)10-6/h2H,9H2,1H3 |
Clave InChI |
ODXFDSKODKTFAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)







![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
